Pentafluorophenoxyacetic acid
Pentafluorophenoxyacetic acid
Brand Name:
Vulcanchem
CAS No.:
14892-14-9
VCID:
VC20967104
InChI:
InChI=1S/C8H3F5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15)
SMILES:
C(C(=O)O)OC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula:
C8H3F5O3
Molecular Weight:
242.1 g/mol
Pentafluorophenoxyacetic acid
CAS No.: 14892-14-9
Cat. No.: VC20967104
Molecular Formula: C8H3F5O3
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14892-14-9 |
|---|---|
| Molecular Formula | C8H3F5O3 |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenoxy)acetic acid |
| Standard InChI | InChI=1S/C8H3F5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
| Standard InChI Key | SMXPFEBIAASLOR-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)OC1=C(C(=C(C(=C1F)F)F)F)F |
| Canonical SMILES | C(C(=O)O)OC1=C(C(=C(C(=C1F)F)F)F)F |
| Melting Point | 109.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator